molecular formula C13H9IN2 B13667008 3-Iodo-6-phenylimidazo[1,2-a]pyridine

3-Iodo-6-phenylimidazo[1,2-a]pyridine

Cat. No.: B13667008
M. Wt: 320.13 g/mol
InChI Key: NLAQFXZIJCBMTQ-UHFFFAOYSA-N
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Description

3-Iodo-6-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with acetophenone derivatives in the presence of iodine. This reaction is often carried out under mild conditions using room-temperature ionic liquids as catalysts, which offer advantages such as higher yields, shorter reaction times, and milder reaction conditions .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalytic amounts of iodine and ionic liquids helps in reducing waste and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Iodo-6-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-6-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

3-iodo-6-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9IN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H

InChI Key

NLAQFXZIJCBMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=C3I)C=C2

Origin of Product

United States

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